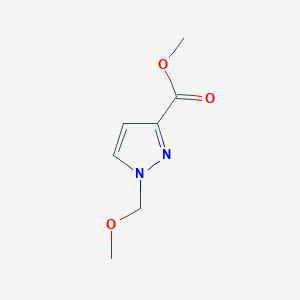Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate
CAS No.: 1263283-05-1
Cat. No.: VC4987312
Molecular Formula: C7H10N2O3
Molecular Weight: 170.168
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1263283-05-1 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.168 |
| IUPAC Name | methyl 1-(methoxymethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | MLTBWBLDQMWJQX-UHFFFAOYSA-N |
| SMILES | COCN1C=CC(=N1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The compound’s structure consists of a five-membered pyrazole ring with substituents at the N1 and C3 positions. The methoxymethyl group (-CH₂OCH₃) at N1 introduces steric bulk and modulates electronic properties, while the methyl ester (-COOCH₃) at C3 provides a handle for further functionalization. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate |
| SMILES | COCN1C=CC(=N1)C(=O)OC |
| InChIKey | WUUOFOYBXXQAGD-UHFFFAOYSA-N |
The pyrazole ring’s aromaticity and substituent arrangement influence its reactivity, with the ester group participating in nucleophilic acyl substitutions and the methoxymethyl group offering stability against oxidation .
Synthesis and Preparation
The synthesis of methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate typically involves multi-step protocols that emphasize regioselectivity and functional group compatibility. A representative approach includes:
Starting Materials and Key Reactions
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or enones generates the pyrazole core. For example, trichloromethyl enones react with arylhydrazines under controlled conditions to yield 3-carboxyalkyl pyrazoles .
-
Methoxymethyl Introduction: The N1 position is functionalized via alkylation using chloromethyl methyl ether (MOM-Cl) in the presence of a base such as potassium carbonate.
-
Esterification: Carboxylic acid intermediates are converted to methyl esters using methanol and catalytic acid (e.g., POCl₃ or H₂SO₄) .
Optimized Protocol
A modified procedure derived from and involves:
-
Reacting 1H-pyrazole-3-carboxylic acid with MOM-Cl in dimethylformamide (DMF) at 0–5°C for 2 hours.
-
Quenching the reaction with ice-water, followed by extraction with ethyl acetate.
-
Esterifying the purified 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid using methanol and POCl₃ under reflux for 12 hours.
-
Isolating the product via column chromatography (hexanes/ethyl acetate, 4:1).
Yield: 65–72%
Purity: >95% (HPLC)
Physicochemical Properties
Experimental and predicted data for methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 210–215°C (at 760 mmHg) | Predicted |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| pKa | -0.17 ± 0.10 | Predicted |
| Solubility | Soluble in methanol, DCM, THF | Experimental |
The compound’s low pKa reflects the electron-withdrawing effect of the ester group, enhancing stability in acidic media. Its solubility profile favors polar aprotic solvents, aligning with trends observed in analogous pyrazole esters .
Chemical Reactivity and Applications
Reactivity Profile
-
Ester Hydrolysis: The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid, a precursor for amide couplings .
-
Nucleophilic Substitution: The methoxymethyl group can be cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate the NH-pyrazole.
-
Electrophilic Aromatic Substitution: The pyrazole ring’s C4 position is activated for halogenation or nitration due to the electron-donating methoxymethyl group .
Pharmaceutical Applications
Pyrazole derivatives are prominent in drug discovery, exemplified by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume